molecular formula C7H8N2O B140651 Benzhydrazide CAS No. 613-94-5

Benzhydrazide

Cat. No. B140651
CAS RN: 613-94-5
M. Wt: 136.15 g/mol
InChI Key: WARCRYXKINZHGQ-UHFFFAOYSA-N
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Description

Benzhydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has been utilized in the creation of a variety of derivatives with potential biological activities. It is characterized by the presence of a hydrazine functional unit and is often involved in the formation of complexes with metals, contributing to its multifunctional properties .

Synthesis Analysis

The synthesis of benzhydrazide derivatives can be achieved through various methods. One efficient approach involves the direct acylation of azodicarboxylates with benzylic alcohols, providing a practical route to amides containing a hydrazine structural unit . Additionally, benzhydrazide can react with other compounds to form metal hydrazone complexes, as demonstrated by the reactions with nickel and cobalt complexes, leading to compounds with interesting geometries and potential biological applications . The synthesis of novel dihydrazide derivatives containing a benzimidazole ring has also been reported, indicating the versatility of benzhydrazide in creating diverse molecular structures .

Molecular Structure Analysis

The molecular structure of benzhydrazide derivatives can vary significantly. For instance, the star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule exhibits a twisted conformation, leading to unique polymorphic and optical properties . In contrast, benzil dihydrazone forms a helical supramolecular structure due to its twisted molecular shape and hydrogen bonding pattern . The molecular structures of these compounds have been elucidated using techniques such as X-ray crystallography, which provides detailed insights into their geometries and bonding patterns .

Chemical Reactions Analysis

Benzhydrazide and its derivatives participate in a variety of chemical reactions. They can form complexes with metals, as seen in the synthesis of nickel and cobalt hydrazone complexes . These compounds can also undergo annulation and ring-opening reactions, as demonstrated in the synthesis of benzo[b]fluorenones . Furthermore, benzhydrazide derivatives can react with acetylacetone and other reagents to yield novel heterocyclic compounds, expanding the scope of potential chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydrazide derivatives are influenced by their molecular structures. For example, the star-shaped molecule with flexible chains displays mechanofluorochromic activities, which are a result of its polymorphic properties . The hydrogen bonding in benzhydrazide compounds contributes to their solid-state structures and affects their vibrational spectroscopy characteristics . These properties, along with their biological activities, make benzhydrazide derivatives interesting targets for further research and potential applications in various fields .

Scientific Research Applications

Neurodegenerative Disease Treatment

  • Schiff Bases Synthesis: Benzhydrazide derivatives have been studied for their potential in treating neurodegenerative disorders like Alzheimer's disease. Schiff bases synthesized from benzhydrazide showed promising drug-like features, indicating potential as neuropsychiatric drugs (Avram et al., 2021).

Chemical Synthesis

  • Benzhydrazide Synthesis: An efficient method for synthesizing benzhydrazides through the direct acylation of azodicarboxylates with benzylic alcohols was developed, showcasing the chemical versatility of benzhydrazide (Azizi & Heydari, 2017).

Membrane Technology

  • Reverse Osmosis Membranes: Benzhydrazide polymers have been synthesized and used in reverse osmosis membranes, demonstrating significant solute rejection capabilities. This application is particularly useful in seawater desalination and radioactive decontamination (Bindal et al., 1991).

Anticancer Research

  • Fluorinated Compounds Synthesis: The reaction of benzhydrazide with other compounds to form fluorinated derivatives has been explored for potential anticancer applications. Some synthesized compounds demonstrated anti-angiogenic properties, indicating their relevance in cancer treatment (Dolzhenko et al., 2015).

Material Science

  • Polymer Gels: Benzhydrazide-containing poly(triazole) has been used to create polymer gels with redox- and pH-responsive behaviors. These gels, featuring reversible sol-gel transitions and self-healing properties, have potential applications in dynamic or bioresponsive technologies (Zhang et al., 2014).

Biochemical Studies

  • Enzyme Inhibition: Benzhydrazide compounds have been evaluated for their ability to inhibit enzyme activities, such as monoamine oxidase (MAO). This research is significant for understanding biochemical pathways and potential therapeutic applications (Parmar et al., 1972).

Safety And Hazards

Benzhydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having Acute Tox. 4 Oral - Carc. 2 - Skin Irrit. 2. It is harmful if swallowed, causes skin irritation, and is suspected of causing cancer .

Future Directions

Benzhydrazide has been used in the synthesis of lanthanide-based coordination complexes . Additionally, it has been pursued in the course of drug discovery . The reactivity of neutral species of hydrazides is not correlated to the corresponding pKa values of the hydrazides. On the other hand, a linear correlation is found for the aryl hydrazides studied so far. This may pave a way for a rational design of new antioxidants based on aryl hydrazides .

properties

IUPAC Name

benzohydrazide
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InChI

InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
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InChI Key

WARCRYXKINZHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN
Source PubChem
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID6020149
Record name Benzoyl hydrazine
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Molecular Weight

136.15 g/mol
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Physical Description

Solid; Soluble in water; [HSDB] White crystalline powder; [MSDSonline]
Record name Benzhydrazide
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Boiling Point

267 °C (decomposes)
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Solubility

Sol in water and alc; slightly sol in ether, acetone, chloroform
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Vapor Pressure

0.0000778 [mmHg], 7.8X10-5 mm Hg at 25 °C /Estimated/
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Product Name

Benzohydrazide

Color/Form

Plates from water

CAS RN

613-94-5
Record name Benzoylhydrazine
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Record name Benzohydrazide
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Melting Point

115 °C
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Synthesis routes and methods I

Procedure details

4-Chloro-N′(2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoyl)benzohydrazide was prepared using 4-chlorobenzoic hydrazide (4.42 mmol, 1.1 equiv.) and (2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoic acid (4.02 mmol, 1.0 equiv.) according to the procedure as described for intermediate 5a. The crude off-white solid was recrystallized using hot methylene chloride to provide the desired product as a white solid (1.57 g, 93% yield). Other data: 1H NMR (400 MHz, acetone-d6, δ in ppm) 9.94 (br. s, 1H), 9.48 (br. s, 1H), 7.95 (d, J=8.5 Hz, 2H), 7.55 (m, 3H), 6.73 (d, J=8.5 Hz, 1H), 5.59 (br. d., J=7.1 Hz, 1H), 4.25 (m, 1H), 4.13 (m, 1H), 2.35 (s, 3H), 1.37 (d, J=6.4 Hz, 3H); LRMS (ESI+) exact mass calcd for C19H18Cl2N4O3 [M]+ 421.28, found 421.3; TLC Rf=0.32, 100% EtOAc, vanillin stain.
Quantity
4.42 mmol
Type
reactant
Reaction Step One
Name
(2R,3R)-2-(3-chloro-4-cyano-2-methylphenylamino)-3-hydroxybutanoic acid
Quantity
4.02 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-ethynylimidazo[1,2-a]pyrazine (0.09 g, 0.6 mmol), N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide (0.3 g, 0.6 mmol), Pd(PPh3)4 (0.036 g, 0.03 mmol), CuI (0.008 g, 0.03 mmol) and diisopropylethylamine (0.75 ml, 0.9 mmol) in DMF (10 ml) was stirred at ambient temperature for 12 hrs under an atmosphere of nitrogen. The reaction mixture was concentrated and the crude product was purified by flash chromatography on silica gel (elution with 10% methanol in dichloromethane) to provide 2,4,6-trichloro-N′-[3-[2-(2-imidazo[1,2-a]pyrazin-3-yl)ethynyl)]]-4-methylbenzoyl]benzohydrazide.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
N′-(3-iodo-4-methylbenzoyl)-2,4,6-trichlorobenzohydrazide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.036 g
Type
catalyst
Reaction Step One
Name
Quantity
0.008 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 100 ml 3-neck flask were added 40 ml of ethanol and 6 g of ethyl benzoate, to which 12.5 g of 85% hydrazine hydrate was added slowly and dropwise with stirring. After the addition was completed, the reaction mixture was heated under reflux for 8 hours and then cooled to room temperature. The solvent was distilled under reduced pressure and water was added. The solid was precipitated. The mixture was allowed to stand for 30 min until the solid was fully precipitated, which was filtrated and washed with water. Recrystallization with anhydrous ethanol gave benzoyl hydrazine.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 200 mL three-neck flask was put 25 g (0.17 mol) of ethyl benzoate, 60 mL of ethanol was added thereto, and the mixture was stirred. After that, 20 mL of hydrazine monohydrate was added to the mixture, and this mixture was stirred while being heated at 78° C. for 8 hours. After the reaction, the reaction solution was added to about 500 mL of water, and ethyl acetate was added to this aqueous solution. An organic layer was separated from an aqueous layer, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution in that order. Magnesium sulfate was added to the organic layer, so that the organic layer was dried. This mixture was suction filtered, so that the magnesium sulfate was removed, whereby a filtrate was obtained. The obtained filtrate was concentrated to give a solid. The solid was recrystallized with a mixed solvent of ethanol and hexane, whereby 15 g of a white solid of benzohydrazide, which was the object of the synthesis, was obtained in a yield of 66% (synthesis scheme (b-1)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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